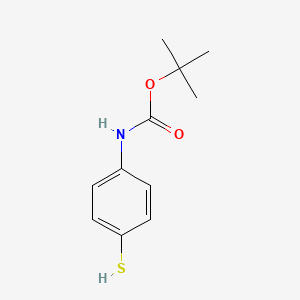

tert-butyl N-(4-sulfanylphenyl)carbamate

Description

Tert-butyl N-(4-sulfanylphenyl)carbamate: is a chemical compound characterized by its unique structure, which includes a tert-butyl group attached to a carbamate moiety, and a sulfanylphenyl group

Synthetic Routes and Reaction Conditions:

Chemical Synthesis: The compound can be synthesized through a reaction between tert-butyl isocyanate and 4-mercaptophenol under controlled conditions.

Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yield and purity. This may include the use of catalysts, specific solvents, and temperature control.

Types of Reactions:

Oxidation: The sulfanyl group can be oxidized to form a sulfonyl group.

Reduction: The carbamate group can undergo reduction to form an amine.

Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Using nucleophiles or electrophiles under specific conditions.

Major Products Formed:

Oxidation: Formation of tert-butyl N-(4-sulfonylphenyl)carbamate.

Reduction: Formation of tert-butyl N-(4-aminophenyl)carbamate.

Substitution: Formation of various derivatives depending on the substituent.

Properties

IUPAC Name |

tert-butyl N-(4-sulfanylphenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c1-11(2,3)14-10(13)12-8-4-6-9(15)7-5-8/h4-7,15H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYZNFLXZNSOQHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852448-31-8 | |

| Record name | tert-butyl N-(4-sulfanylphenyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a reagent in biochemical assays and studies involving thiol groups. Medicine: Industry: Utilized in the production of materials and chemicals that require specific functional groups.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets, primarily involving the sulfanyl group and the carbamate moiety. The exact mechanism depends on the specific application, but it generally involves binding to enzymes or receptors, leading to biological or chemical changes.

Comparison with Similar Compounds

Phenyl Carbamate: Similar structure but lacks the tert-butyl group.

Sulfanylphenyl Carbamate: Similar but with different substituents on the phenyl ring.

Tert-Butyl Carbamate: Similar but without the sulfanyl group.

Uniqueness: Tert-butyl N-(4-sulfanylphenyl)carbamate is unique due to the combination of the tert-butyl group and the sulfanyl group, which provides distinct chemical properties and reactivity compared to similar compounds.

This comprehensive overview highlights the significance of tert-butyl N-(4-sulfanylphenyl)carbamate in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biological Activity

Tert-butyl N-(4-sulfanylphenyl)carbamate, often referred to as M4 , has garnered attention in recent years for its potential biological activities, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity, including its mechanisms of action, efficacy in cellular models, and implications for therapeutic use.

M4 exhibits significant biological activity through its dual inhibition of key enzymes involved in neurodegeneration:

- β-secretase : M4 has been shown to inhibit β-secretase with an IC50 value of 15.4 nM, which is critical in the processing of amyloid precursor protein (APP) into amyloid beta (Aβ) peptides, a hallmark of AD pathology.

- Acetylcholinesterase : The compound also inhibits acetylcholinesterase with a Ki value of 0.17 μM, potentially enhancing cholinergic signaling disrupted in AD.

These actions contribute to the prevention of Aβ aggregation and fibril formation, which are implicated in neurotoxicity and cognitive decline associated with AD .

Cell Viability and Cytotoxicity

In vitro experiments have demonstrated that M4 can protect astrocyte cells from Aβ-induced toxicity. When astrocytes were treated with Aβ1-42, a significant reduction in cell viability was observed (43.78 ± 7.17%). However, co-treatment with M4 improved cell viability to 62.98 ± 4.92%, suggesting a protective effect against Aβ toxicity .

Inflammatory Response Modulation

M4's impact on inflammatory markers was also assessed. Treatment with Aβ1-42 elevated levels of pro-inflammatory cytokines such as TNF-α and IL-6. M4 treatment reduced TNF-α levels, although not significantly compared to controls. This modulation suggests that M4 may help mitigate the inflammatory response associated with Aβ toxicity .

In Vivo Studies

In vivo studies using scopolamine-induced models of AD demonstrated that while M4 showed some protective effects against cognitive decline, it did not significantly outperform standard treatments like galantamine. The lack of significant efficacy may be attributed to issues related to the bioavailability of M4 in the brain .

Comparative Efficacy Table

| Compound | β-secretase Inhibition (IC50) | Acetylcholinesterase Inhibition (Ki) | Aβ Aggregation Inhibition | Cell Viability Improvement |

|---|---|---|---|---|

| M4 | 15.4 nM | 0.17 μM | 85% at 100 μM | 62.98% |

| Galantamine | Not specified | Not specified | Not specified | Significant Improvement |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.